molecular formula C12H9Cl2NO B088344 4-(2,4-Dichlorophenoxy)aniline CAS No. 14861-17-7

4-(2,4-Dichlorophenoxy)aniline

Cat. No.: B088344
CAS No.: 14861-17-7
M. Wt: 254.11 g/mol
InChI Key: RWDOREOERSVIRK-UHFFFAOYSA-N
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Description

4-(2,4-Dichlorophenoxy)aniline is an organic compound with the chemical formula C12H9Cl2NO. It is a solid crystal, colorless or pale yellow, with a distinct smell. This compound is primarily used as an intermediate in the synthesis of various insecticides, herbicides, and fungicides .

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of 4-(2,4-Dichlorophenoxy)aniline involves the following steps :

    Reaction of 2,4-dichlorophenol with anhydrous ethanol: Under acidic conditions, 2,4-dichlorophenol reacts with anhydrous ethanol to form 2-(2,4-dichlorophenoxy)phenol.

    Reaction with excess ammonia: The 2-(2,4-dichlorophenoxy)phenol is then reacted with excess ammonia under alkaline conditions to produce this compound.

    Crystallization: The final product is obtained through crystallization to ensure purity.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and precise control of reaction conditions to ensure high yield and purity of the product .

Chemical Reactions Analysis

Types of Reactions

4-(2,4-Dichlorophenoxy)aniline undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert it into amines or other reduced forms.

    Substitution: It can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like sodium methoxide or potassium hydroxide are employed under appropriate conditions.

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Amines and other reduced forms.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-(2,4-Dichlorophenoxy)aniline has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Studied for its effects on biological systems and potential use in pest control.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.

    Industry: Utilized in the production of herbicides, fungicides, and insecticides.

Comparison with Similar Compounds

Similar Compounds

    2,4-Dichlorophenoxyacetic acid: A widely used herbicide with similar structural features.

    2,4-Dichlorophenol: A precursor in the synthesis of 4-(2,4-Dichlorophenoxy)aniline.

    4-Chloroaniline: Another aniline derivative with similar applications.

Uniqueness

This compound is unique due to its specific structure, which allows it to be used as an intermediate in the synthesis of various agrochemicals. Its ability to undergo multiple types of chemical reactions makes it versatile in different applications .

Properties

IUPAC Name

4-(2,4-dichlorophenoxy)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9Cl2NO/c13-8-1-6-12(11(14)7-8)16-10-4-2-9(15)3-5-10/h1-7H,15H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWDOREOERSVIRK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1N)OC2=C(C=C(C=C2)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9Cl2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3065825
Record name Benzenamine, 4-(2,4-dichlorophenoxy)-
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Molecular Weight

254.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14861-17-7
Record name 4-(2,4-Dichlorophenoxy)aniline
Source CAS Common Chemistry
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Record name Aminonitrofen
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Record name Benzenamine, 4-(2,4-dichlorophenoxy)-
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Record name Benzenamine, 4-(2,4-dichlorophenoxy)-
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Record name 4-(2,4-dichlorophenoxy)aniline
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Record name 4-(2,4-DICHLOROPHENOXY)BENZENAMINE
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Synthesis routes and methods I

Procedure details

The nitro intermediate (10 mmol) obtained above was dissolved in MeOH (20 mL), and treated with SnCl2.2H2O (50 mmol), according to General Procedure I. The reaction mixture was heated under reflux until completion, as indicated by TLC or HPLC. The solvent was removed in vacuuo and the residue was treated with 4.0 N aqueous NaOH to pH˜8. The residue was extracted with EtOAc (2×50 mL), washed with 1.0 N aqueous NaOH (50 mL), brine (50 mL) and dried over sodium sulfate. The solvent was removed in vacuuo to afford the desired 4-(2,4-dichloro-phenoxy)aniline, which was used directly for further transformation without further purification.
Name
Quantity
10 mmol
Type
reactant
Reaction Step One
Quantity
50 mmol
Type
reactant
Reaction Step Two
Name
Quantity
20 mL
Type
solvent
Reaction Step Three

Synthesis routes and methods II

Procedure details

The nitro intermediate (10 mmol) obtained above was dissolved in MeOH (20 mL), and treated with SnCl22H2O (50 mmol), according to General Procedure I. The reaction mixture was heated under reflux until completion, as indicated by TLC or HPLC. The solvent was removed in vacuuo and the residue was treated with 4.0 N aqueous NaOH to pH ˜8. The residue was extracted with EtOAc (2×50 mL), washed with 1.0 N aqueous NaOH (50 mL), brine (50 mL) and dried over sodium sulfate. The solvent was removed in vacuuo to afford the desired 4-(2,4-dichloro-phenoxy)aniline, which was used directly for further transformation without further purification.
Name
Quantity
10 mmol
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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